1-(4-Fluorophenyl)ethanone [1-(4-fluorophenyl)ethylidene]hydrazone 1-(4-Fluorophenyl)ethanone [1-(4-fluorophenyl)ethylidene]hydrazone
Brand Name: Vulcanchem
CAS No.: 64985-95-1
VCID: VC21298819
InChI: InChI=1S/C16H14F2N2/c1-11(13-3-7-15(17)8-4-13)19-20-12(2)14-5-9-16(18)10-6-14/h3-10H,1-2H3/b19-11-,20-12-
SMILES: CC(=NN=C(C)C1=CC=C(C=C1)F)C2=CC=C(C=C2)F
Molecular Formula: C16H14F2N2
Molecular Weight: 272.29 g/mol

1-(4-Fluorophenyl)ethanone [1-(4-fluorophenyl)ethylidene]hydrazone

CAS No.: 64985-95-1

Cat. No.: VC21298819

Molecular Formula: C16H14F2N2

Molecular Weight: 272.29 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Fluorophenyl)ethanone [1-(4-fluorophenyl)ethylidene]hydrazone - 64985-95-1

Specification

CAS No. 64985-95-1
Molecular Formula C16H14F2N2
Molecular Weight 272.29 g/mol
IUPAC Name (Z)-1-(4-fluorophenyl)-N-[(Z)-1-(4-fluorophenyl)ethylideneamino]ethanimine
Standard InChI InChI=1S/C16H14F2N2/c1-11(13-3-7-15(17)8-4-13)19-20-12(2)14-5-9-16(18)10-6-14/h3-10H,1-2H3/b19-11-,20-12-
Standard InChI Key BTCAYYIXEROQOH-YZLQMOBTSA-N
Isomeric SMILES C/C(=N/N=C(\C1=CC=C(C=C1)F)/C)/C2=CC=C(C=C2)F
SMILES CC(=NN=C(C)C1=CC=C(C=C1)F)C2=CC=C(C=C2)F
Canonical SMILES CC(=NN=C(C)C1=CC=C(C=C1)F)C2=CC=C(C=C2)F

Introduction

Structural Information

Molecular Properties

1-(4-Fluorophenyl)ethanone [1-(4-fluorophenyl)ethylidene]hydrazone, also formally known as (E)-1-(4-fluorophenyl)ethylidenehydrazine, is a fluorinated hydrazone compound characterized by specific molecular attributes that define its chemical behavior and applications. The compound has a molecular weight of 152.17 g/mol and possesses the molecular formula C8H9FN2 . Its structure features a hydrazone functional group (-C=N-NH2) connected to a fluorophenyl moiety, creating a unique chemical architecture that contributes to its distinct reactivity profile.

The key identifiers of this compound include:

PropertyValue
Molecular FormulaC8H9FN2
Molecular Weight152.17 g/mol
IUPAC Name(E)-1-(4-fluorophenyl)ethylidenehydrazine
InChIInChI=1S/C8H9FN2/c1-6(11-10)7-2-4-8(9)5-3-7/h2-5H,10H2,1H3/b11-6+
SMILESCC(=NN)C1=CC=C(C=C1)F
CAS Number93480-06-9

This hydrazone compound exhibits a characteristic E-configuration in its structure, indicating the specific spatial arrangement of atoms around the C=N double bond . The fluorine atom at the para position of the phenyl ring contributes to the compound's electronic distribution and influences its interactions with various chemical and biological systems.

Chemical Structure

The chemical structure of 1-(4-Fluorophenyl)ethanone [1-(4-fluorophenyl)ethylidene]hydrazone consists of several important structural features that determine its chemical behavior. The hydrazone functional group (-C=N-NH2) serves as a key reactive center in the molecule, while the fluorine atom on the aromatic ring introduces an electron-withdrawing effect that affects electron distribution throughout the structure . The methyl group attached to the carbon adjacent to the hydrazone linkage contributes to the steric properties of the molecule.

This structural arrangement enables the compound to participate in various chemical transformations and interactions. The presence of both the fluorine substituent and the hydrazone group imparts distinctive reactivity patterns, allowing the compound to form complexes with metal ions and interact with biological targets through hydrogen bonding and electrostatic interactions.

Synthesis and Preparation

Synthetic Routes

The synthesis of 1-(4-Fluorophenyl)ethanone [1-(4-fluorophenyl)ethylidene]hydrazone primarily involves a condensation reaction between 4-fluoroacetophenone (1-(4-fluorophenyl)ethanone) and hydrazine hydrate. This reaction proceeds through a nucleophilic addition-elimination mechanism, where the nucleophilic nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of 4-fluoroacetophenone. The resulting intermediate undergoes dehydration to form the hydrazone product.

The general reaction scheme can be represented as:

4-Fluoroacetophenone + Hydrazine Hydrate → 1-(4-Fluorophenyl)ethanone [1-(4-fluorophenyl)ethylidene]hydrazone + H2O

This synthetic approach represents a straightforward and efficient method for obtaining the target compound, typically resulting in good yields under appropriate reaction conditions. Alternative synthetic methods may involve the use of different hydrazine sources or modified reaction conditions to optimize yield and purity.

Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)ethanone [1-(4-fluorophenyl)ethylidene]hydrazone requires specific reaction conditions to ensure optimal yield and purity. The reaction is typically carried out in polar organic solvents such as ethanol or methanol, which facilitate the dissolution of both starting materials and provide an appropriate medium for the condensation reaction. The reaction is often conducted under reflux conditions to provide the necessary thermal energy for the reaction to proceed efficiently.

Mild acidic conditions can be employed to catalyze the reaction, as protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by hydrazine. The reaction progress can be monitored using thin-layer chromatography (TLC) or other analytical techniques, and the product can be isolated through filtration, recrystallization, or other purification methods.

Industrial production methods for this compound may involve more efficient and scalable approaches, such as continuous flow synthesis or mechanochemical synthesis, which can enhance reaction rates and yields while minimizing the use of hazardous solvents.

Chemical Properties

Stability

1-(4-Fluorophenyl)ethanone [1-(4-fluorophenyl)ethylidene]hydrazone demonstrates reasonable stability under standard laboratory conditions. The compound is generally stable at room temperature and can be stored for extended periods when protected from moisture, strong oxidizing agents, and excessive heat. The stability of the hydrazone linkage (-C=N-NH2) is influenced by pH, with the compound showing greater stability under neutral to mildly acidic conditions.

Prolonged exposure to strongly acidic or basic environments may lead to hydrolysis of the hydrazone group, resulting in the regeneration of the original ketone and hydrazine components. The compound's thermal stability is moderate, with decomposition potentially occurring at elevated temperatures.

Solubility

The solubility profile of 1-(4-Fluorophenyl)ethanone [1-(4-fluorophenyl)ethylidene]hydrazone is characterized by good solubility in common organic solvents and limited solubility in aqueous media. The compound readily dissolves in organic solvents such as ethanol, methanol, dichloromethane, chloroform, and dimethyl sulfoxide (DMSO). This solubility in organic solvents facilitates its use in various chemical reactions and formulations.

Reactivity

1-(4-Fluorophenyl)ethanone [1-(4-fluorophenyl)ethylidene]hydrazone exhibits diverse reactivity patterns, stemming from the presence of multiple reactive sites within its structure. The hydrazone functional group (-C=N-NH2) serves as a key center for various chemical transformations, while the fluorine-substituted aromatic ring introduces additional reactivity options.

The compound can undergo several types of reactions, including:

  • Oxidation reactions: The hydrazone group can be oxidized to form corresponding azines or other nitrogen-containing compounds using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can convert the hydrazone group to an amine functionality, altering the compound's chemical properties and reactivity.

  • Substitution reactions: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols under appropriate conditions.

  • Complexation reactions: The nitrogen atoms in the hydrazone group can coordinate with metal ions to form stable complexes, a property that underlies some of the compound's applications in analytical chemistry and catalysis.

These diverse reactivity patterns contribute to the compound's utility in organic synthesis and pharmaceutical applications, enabling the generation of various derivatives with modified properties and activities.

Applications in Scientific Research

Organic Synthesis

1-(4-Fluorophenyl)ethanone [1-(4-fluorophenyl)ethylidene]hydrazone serves as a valuable intermediate in organic synthesis, contributing to the preparation of various fluorinated heterocyclic compounds. The hydrazone functionality can participate in cycloaddition reactions, condensations, and rearrangements, leading to the formation of complex molecular architectures. The compound is particularly useful as a precursor for the synthesis of fluorinated pyrazole derivatives, which have applications in pharmaceutical and agrochemical development.

The presence of fluorine in the molecule enhances its potential as a building block for fluorine-containing organic compounds, which are increasingly important in modern drug discovery and development. The strategic incorporation of fluorine can modulate the physicochemical properties, metabolic stability, and bioavailability of pharmaceutical compounds.

Pharmaceutical Applications

Hydrazones similar to 1-(4-Fluorophenyl)ethanone [1-(4-fluorophenyl)ethylidene]hydrazone have demonstrated promising pharmaceutical properties, particularly in the context of anticancer research. In vitro studies have indicated that certain hydrazone compounds can induce apoptosis in cancer cells, suggesting potential applications in oncology research and drug development. The mechanism of action may involve the compound's ability to interact with specific enzymes or receptors involved in cancer cell proliferation and survival.

The fluorine atom in the molecule contributes to its pharmacological potential by enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. These properties make fluorinated hydrazones interesting candidates for further investigation in drug discovery programs focused on various therapeutic areas.

Other Applications

Beyond organic synthesis and pharmaceutical research, 1-(4-Fluorophenyl)ethanone [1-(4-fluorophenyl)ethylidene]hydrazone has potential applications in other scientific domains. The compound can serve as a ligand in coordination chemistry, forming complexes with various metal ions that may exhibit catalytic, spectroscopic, or materials science applications. Such metal complexes can be employed in catalysis of organic transformations or as sensors for detecting specific analytes.

Additionally, the compound has been used in structural biology studies, serving as a probe for investigating enzyme mechanisms and protein-ligand interactions. Its fluorine atom provides an opportunity for fluorine-19 nuclear magnetic resonance (19F NMR) studies, enabling the monitoring of binding interactions and conformational changes in biological systems.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)ethanone [1-(4-fluorophenyl)ethylidene]hydrazone in various contexts relates to its structural features and reactivity patterns. In chemical reactions, the compound's mechanism often involves initial interaction through the nitrogen atoms of the hydrazone group, which can act as nucleophiles or coordinating sites depending on the reaction partner.

In biological systems, the compound's mechanism may involve its interaction with molecular targets such as enzymes and receptors. The hydrazone group can form stable complexes with metal ions, which may inhibit the activity of metalloenzymes involved in various cellular processes. Additionally, the fluorine atom can enhance the compound's binding affinity to biological targets through hydrogen bonding and electrostatic interactions.

The potential anticancer activity observed in similar hydrazone compounds may operate through mechanisms involving the inhibition of specific enzymes essential for cancer cell proliferation, the disruption of cellular signaling pathways, or the induction of apoptotic cell death pathways. These mechanisms highlight the compound's significance in both chemical and biological research contexts.

Comparison with Similar Compounds

1-(4-Fluorophenyl)ethanone [1-(4-fluorophenyl)ethylidene]hydrazone shares structural similarities with several related compounds, but possesses distinct properties that differentiate it from these analogs. Comparing this compound with related structures provides insights into structure-activity relationships and the impact of specific structural features on chemical and biological properties.

Comparison with Related Compounds

  • 4-Fluoroacetophenone (1-(4-fluorophenyl)ethanone): This parent compound lacks the hydrazone group, resulting in significantly different reactivity patterns and applications. While 4-fluoroacetophenone primarily exhibits ketone reactivity, the addition of the hydrazone group introduces nitrogen-based nucleophilicity and coordination capabilities.

  • 1-(4-Fluorophenyl)ethanone oxime: This related compound contains an oxime group (-C=N-OH) instead of a hydrazone group (-C=N-NH2). With a molecular formula of C8H8FNO and a molecular weight of 153.15 g/mol, the oxime derivative has similar structural features but different physicochemical properties, including a higher melting point (72-74°C) and different reactivity patterns .

  • 1-(4-Fluorophenyl)ethanone (2,4,6-trichlorophenyl)hydrazone: This compound represents a more complex derivative, where the hydrazine component includes a 2,4,6-trichlorophenyl substituent. With a molecular formula of C14H10Cl3FN2 and a molecular weight of 331.6 g/mol, this compound exhibits altered electronic and steric properties that influence its chemical behavior and potential applications.

  • 4-Aminoacetophenone (1-(4-fluorophenyl)ethylidene)hydrazone: This unsymmetrical azine compound combines features of both 4-aminoacetophenone and 1-(4-fluorophenyl)ethanone, resulting in a complex structure with unique supramolecular properties .

Research Findings

Supramolecular Architecture

Research on compounds related to 1-(4-Fluorophenyl)ethanone [1-(4-fluorophenyl)ethylidene]hydrazone has revealed fascinating supramolecular architectural features. Studies on the crystal structure of 4-aminoacetophenone (1-(4-fluorophenyl)ethylidene)hydrazone hydrate have provided insights into the supramolecular organization of these compounds in the solid state .

Crystal Structure Studies

Crystal structure analyses of compounds similar to 1-(4-Fluorophenyl)ethanone [1-(4-fluorophenyl)ethylidene]hydrazone have revealed intriguing structural features and packing arrangements. One notable finding from the study of 4-aminoacetophenone (1-(4-fluorophenyl)ethylidene)hydrazone hydrate is the observation of an extremely low-density water layer within the crystal structure, where water molecules exhibit an absence of inter-water hydrogen bonding .

This unusual arrangement of water molecules connects azine layers through a hydrogen-bonded network, creating a complex three-dimensional supramolecular architecture. The structural analysis, described using graph set analysis, provides valuable insights into the hydrogen bonding patterns and molecular packing within the crystal .

Additionally, these crystal structure studies have reinforced the view of the azine bridge as a conjugation stopper, suggesting limited electronic communication between the aromatic rings connected by the hydrazone linkage. This property has implications for the electronic properties and reactivity of these compounds in various applications .

Predicted Properties

Computational studies have provided additional insights into the properties of 1-(4-Fluorophenyl)ethanone [1-(4-fluorophenyl)ethylidene]hydrazone, including predicted collision cross-section data for various adducts. These predictions are valuable for mass spectrometry analyses and structural characterization of the compound .

Adductm/zPredicted CCS (Ų)
[M+H]+153.08226130.0
[M+Na]+175.06420140.9
[M+NH4]+170.10880138.3
[M+K]+191.03814134.8
[M-H]-151.06770132.2
[M+Na-2H]-173.04965137.0
[M]+152.07443131.9
[M]-152.07553131.9

These predicted properties contribute to our understanding of the compound's behavior in analytical contexts and provide valuable reference data for researchers working with this or similar compounds .

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